Acidic Depurination Kinetics: 2'-Deoxy-8-methylamino-adenosine Exhibits a Defined Intermediate Stability Profile
Under acidic conditions, the relative rate of glycosidic bond cleavage (depurination) for 8-methylaminoadenosine is 2-fold that of unmodified adenosine. This places its stability profile as intermediate between the more stable 8-aminoadenosine (2.7-fold) and the highly labile 8-dimethylaminoadenosine (429-fold) [1]. This specific stability is a critical parameter for designing experiments involving acidic conditions or for assessing the long-term stability of modified oligonucleotides [1].
| Evidence Dimension | Relative rate of acidic depurination |
|---|---|
| Target Compound Data | 2-fold |
| Comparator Or Baseline | Unmodified adenosine (1-fold) |
| Quantified Difference | Depurinates 2x faster than adenosine, compared to 2.7x for 8-aminoadenosine and 429x for 8-dimethylaminoadenosine |
| Conditions | Acidic conditions, as measured by kinetic studies |
Why This Matters
This specific quantitative stability data allows researchers to select the appropriate 8-modified adenosine based on the required balance of chemical stability and biological activity, making 2'-deoxy-8-methylamino-adenosine the compound of choice when intermediate stability is preferred over more stable (8-amino) or highly labile (8-dimethylamino) alternatives.
- [1] Chattopadhyaya, J., et al. (1991). Spectroscopic, kinetic and semiempirical molecular orbital studies on 8-amino-, 8-methylamino- & 8-dimethylamino-adenosines. Tetrahedron, 47(26), 4693-4708. View Source
